molecular formula C19H21N5OS B2654178 N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894063-23-1

N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2654178
CAS No.: 894063-23-1
M. Wt: 367.47
InChI Key: KSGSWNMRBLVSMZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as c-Met and Pim-1, which are involved in cancer cell proliferation and survival . The compound binds to the ATP-binding sites of these enzymes, thereby blocking their activity and leading to the induction of apoptosis in cancer cells. This inhibition disrupts key signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can be compared with other triazolopyridazine derivatives:

    N-cyclopentyl-2-((6-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group. This compound may exhibit different biological activities due to the absence of the methyl group on the aromatic ring.

    N-cyclopentyl-2-((6-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: Similar structure but with a meta-tolyl group. The position of the methyl group can influence the compound’s binding affinity and biological activity.

    N-cyclopentyl-2-((6-(o-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: Similar structure but with an ortho-tolyl group. The steric hindrance caused by the ortho position can affect the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can enhance its binding affinity and selectivity towards certain biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-cyclopentyl-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-13-6-8-14(9-7-13)16-10-11-17-21-22-19(24(17)23-16)26-12-18(25)20-15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGSWNMRBLVSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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